Bienvenue dans la boutique en ligne BenchChem!

3-(2H-1,3-benzodioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide

Lipophilicity Drug Design Membrane Permeability

3-(2H-1,3-benzodioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide (CAS 946286-18-6) is a synthetic sulfonamide derivative that incorporates a 1,3-benzodioxole (benzo[d][1,3]dioxole) aryl ether core, a propane-1-sulfonamide linker, and an N‑(3‑phenylpropyl) terminal substituent. With a molecular formula of C19H23NO5S and a molecular weight of 377.46 g·mol⁻¹, the compound belongs to a series of benzodioxole‑sulfonamide analogues that have been investigated as potential capsaicin mimetics and antiproliferative agents.

Molecular Formula C19H23NO5S
Molecular Weight 377.46
CAS No. 946286-18-6
Cat. No. B2808150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,3-benzodioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide
CAS946286-18-6
Molecular FormulaC19H23NO5S
Molecular Weight377.46
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C19H23NO5S/c21-26(22,20-11-4-8-16-6-2-1-3-7-16)13-5-12-23-17-9-10-18-19(14-17)25-15-24-18/h1-3,6-7,9-10,14,20H,4-5,8,11-13,15H2
InChIKeyFBGRGABECIRYTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2H-1,3-benzodioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide (CAS 946286-18-6): Chemical Profile and Sourcing Context


3-(2H-1,3-benzodioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide (CAS 946286-18-6) is a synthetic sulfonamide derivative that incorporates a 1,3-benzodioxole (benzo[d][1,3]dioxole) aryl ether core, a propane-1-sulfonamide linker, and an N‑(3‑phenylpropyl) terminal substituent . With a molecular formula of C19H23NO5S and a molecular weight of 377.46 g·mol⁻¹, the compound belongs to a series of benzodioxole‑sulfonamide analogues that have been investigated as potential capsaicin mimetics and antiproliferative agents [1]. The presence of the 3‑phenylpropyl chain distinguishes it from close structural neighbours that bear methyl, phenethyl, cyclohexylmethyl, or cyclopropyl N‑substituents, creating quantifiable differences in lipophilicity, polar surface area, and conformational flexibility that may influence target binding, membrane permeability, and metabolic stability in early‑stage discovery programs.

Why N‑(3‑phenylpropyl) Substitution Matters: Limitations of Generic Replacement for 3-(2H-1,3-benzodioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide


Benzodioxole‑propane‑sulfonamide congeners that differ only in the N‑alkyl substituent are not functionally interchangeable. The N‑substituent modulates key physicochemical descriptors—partition coefficient (logP), topological polar surface area (TPSA), and the number of rotatable bonds—that collectively govern passive membrane permeability, solubility, and protein‑binding thermodynamics . Even a one‑methylene change in the alkyl linker (e.g., phenethyl vs. phenylpropyl) can shift logP by over 1.5 log units and alter TPSA by >20 Ų, as demonstrated by publicly available computed data [1]. These variations are large enough to materially affect the outcome of cell‑based phenotypic screens, receptor‑binding assays, and ADME‑Tox panels. Consequently, scientists and procurement officers who substitute the 3‑phenylpropyl derivative with a shorter or more compact N‑alkyl analogue risk introducing uncontrolled variables that may invalidate SAR conclusions or lead to false‑negative screening results.

Quantitative Differentiation Guide for 3-(2H-1,3-benzodioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide vs. Closest Structural Analogs


Lipophilicity (Predicted logP): Phenylpropyl vs. Phenethyl Chain Length

The N‑(3‑phenylpropyl) derivative exhibits a predicted logP (XLogP3/mLogP) of approximately 4.75, whereas the N‑(2‑phenylethyl) analogue (CAS 946286‑14‑2) has a computed XLogP3 of 3.1 [1]. The difference of ~1.65 log units reflects the additional methylene group and the extended hydrophobic alkyl segment, which substantially increase lipophilicity. In the context of Lipinski’s Rule of Five, both compounds remain compliant (logP <5), but the higher logP of the target compound may favor passive diffusion across lipid bilayers while potentially reducing aqueous solubility.

Lipophilicity Drug Design Membrane Permeability

Topological Polar Surface Area (TPSA): Impact on Oral Bioavailability Predictions

The target compound’s computed topological polar surface area (TPSA) is 57.9 Ų, compared with 82.2 Ų for the N‑(2‑phenylethyl) congener [1]. The 24.3 Ų reduction in TPSA arises from the extended alkyl linker, which effectively dilutes the polar sulfonamide contribution relative to the molecule’s total surface. According to Veber’s rules, compounds with TPSA ≤140 Ų and ≤10 rotatable bonds are more likely to exhibit good oral bioavailability; both compounds satisfy these criteria, but the lower TPSA of the phenylpropyl derivative suggests superior passive absorption potential.

Polar Surface Area Oral Bioavailability Veber Rules

Conformational Flexibility and Rotatable Bond Count: Target Engagement Considerations

The target compound possesses 5 rotatable bonds (RB), whereas the N‑(2‑phenylethyl) analogue has 9 RBs, and the N‑cyclohexylmethyl variant (CAS 946286‑34‑6, MW 355.45) contains a bulky cyclohexyl group that introduces ring‑flip conformational complexity [1]. Fewer rotatable bonds reduce the conformational entropy penalty upon binding, which can improve binding affinity and ligand efficiency. The rigid, extended phenylpropyl chain may also facilitate π‑stacking or hydrophobic packing interactions with target proteins that are inaccessible to the shorter or bulkier N‑substituents.

Rotatable Bonds Conformational Entropy Ligand Efficiency

Hydrogen‑Bond Donor Count: Implications for Blood‑Brain Barrier Penetration

The target compound has zero hydrogen‑bond donors (HBD = 0), while the N‑(2‑phenylethyl) analogue contains one H‑bond donor (the sulfonamide N–H) [1]. The absence of an H‑bond donor typically correlates with improved blood‑brain barrier (BBB) penetration and reduced susceptibility to P‑glycoprotein efflux. In a series of benzodioxole‑sulfonamide capsaicin analogs, the removal of H‑bond donor capacity was a deliberate design strategy to enhance CNS exposure [2].

Hydrogen-Bond Donors CNS Drug Design BBB Permeability

High‑Value Application Scenarios for 3-(2H-1,3-benzodioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide


CNS‑Penetrant Lead Identification and Fragment‑Based Screening

With a computed TPSA of 57.9 Ų, zero hydrogen‑bond donors, and an optimal logP of ~4.75, this compound is particularly suited for screening campaigns that demand blood‑brain barrier permeability. Its low rotatable bond count (5) reduces entropic penalties upon binding, making it an attractive starting point for fragment elaboration targeting GPCRs, ion channels, or kinases expressed in the central nervous system . Compared to the phenethyl analogue (TPSA 82.2 Ų, HBD 1), the 3‑phenylpropyl derivative is predicted to achieve superior brain‑to‑plasma ratios and should be prioritized when CNS exposure is a critical project parameter.

Capsaicin‑Receptor (TRPV1) and Pain‑Pathway Probe Development

Benzodioxole‑sulfonamide hybrids are recognized capsaicin mimetics, and the extended phenylpropyl chain may enhance hydrophobic interactions with the vanilloid‑binding pocket of TRPV1 or related pain‑signaling receptors [1]. The compound can serve as a probe to dissect the contribution of lipophilic contacts in TRPV1 activation, offering a logP that is 1.65 units higher than the phenethyl congener, which may translate into distinct residence times or functional selectivity profiles in electrophysiology or calcium‑flux assays.

Antiproliferative SAR Expansion in Oncology Programs

The benzodioxole‑sulfonamide series has demonstrated in vitro antiproliferative activity, notably compound RPF151, which shares the same core scaffold [1]. The 3‑phenylpropyl derivative, with its unique N‑alkyl topology and enhanced lipophilicity, extends the SAR landscape and can be used to probe the influence of N‑substituent bulk and hydrophobicity on cytotoxicity, cell‑cycle arrest, and apoptosis induction. Procurement of this specific compound enables direct head‑to‑head comparisons with the phenethyl, cyclohexylmethyl, and cyclopropyl analogs to map the pharmacophore requirements for anticancer activity.

Physicochemical Property Calibration for ADME‑Tox Predictive Models

Given the availability of high‑quality computed descriptors (logP, TPSA, RB, HBD) from platforms such as Mcule, this compound can be used as a calibration standard in in silico ADME‑Tox models. Its outlier position relative to close analogs—particularly the 1.65 logP differential and 24.3 Ų TPSA gap versus the phenethyl derivative—provides a valuable data point for training machine‑learning models that predict oral absorption, CNS penetration, and metabolic clearance . Consistent sourcing of the exact phenylpropyl variant ensures reproducibility in computational model validation studies.

Quote Request

Request a Quote for 3-(2H-1,3-benzodioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.